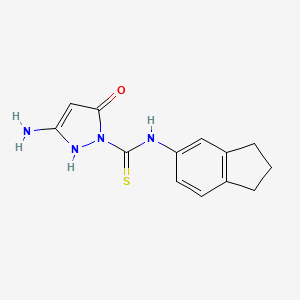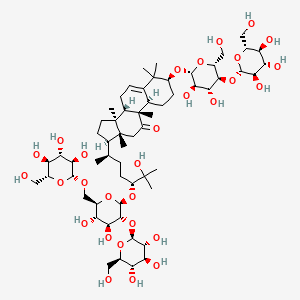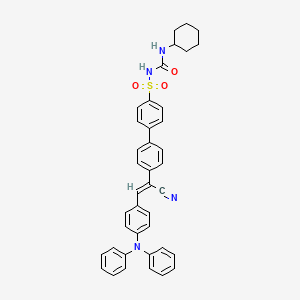
Angeloyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angeloyl-CoA, also known as the CoA-activated form of angelic acid, is a compound with significant biological and pharmacological importance. Angelic acid, or (Z)-2-methyl-2-butenoic acid, is a naturally occurring compound found in various plants. This compound is involved in several biochemical pathways and has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Angeloyl-CoA can be achieved through both chemical and microbial methods. One common approach involves the use of yeast, specifically Saccharomyces cerevisiae, which is genetically engineered to produce this compound. This process involves the expression of genes from the biosynthetic cluster of Streptomyces species in yeast. Exogenous feeding of propionate and the heterologous expression of propionyl-CoA synthase from Streptomyces sp. are employed to increase intracellular propionyl-CoA levels, resulting in the production of this compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using microbial fermentation techniques. By optimizing the expression of key enzymes and feeding strategies, higher yields of this compound can be achieved. For example, substituting propionyl-CoA carboxylase with a carboxylase derived from Streptomyces coelicolor has been shown to increase this compound levels .
Chemical Reactions Analysis
Types of Reactions
Angeloyl-CoA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and the synthesis of other biologically active compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include propionate, methyl-malonate, and various acyl-CoA ligases. The conditions for these reactions typically involve controlled pH, temperature, and the presence of specific enzymes to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions involving this compound include methyl-malonyl-CoA, 3-hydroxyl-2-methyl-butyryl-CoA, and other CoA derivatives. These products play crucial roles in various metabolic pathways and the biosynthesis of natural products .
Scientific Research Applications
Angeloyl-CoA has a wide range of scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of complex natural products and as a substrate in enzymatic studies.
Biology: this compound is involved in metabolic pathways and is studied for its role in cellular processes.
Medicine: The compound has shown potential anti-inflammatory and anti-cancer properties, making it a candidate for therapeutic development.
Industry: This compound is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of Angeloyl-CoA involves its role as a CoA-activated form of angelic acid. It participates in various biochemical pathways by acting as a substrate for enzymes involved in the synthesis of other CoA derivatives. The molecular targets and pathways include the biosynthesis of polyketides and other secondary metabolites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Angeloyl-CoA include other CoA derivatives such as acetyl-CoA, malonyl-CoA, and propionyl-CoA. These compounds share structural similarities and participate in similar biochemical pathways.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of angelates, which are pharmacologically active natural products. Its ability to be produced through microbial fermentation also sets it apart from other CoA derivatives .
Properties
Molecular Formula |
C26H42N7O17P3S |
|---|---|
Molecular Weight |
849.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2-methylbut-2-enethioate |
InChI |
InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5-/t15-,18+,19?,20+,24-/m1/s1 |
InChI Key |
PMWATMXOQQZNBX-PZOXHXJVSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)





![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)

![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)
